

Application Notes and Protocols for N-Alkylation of 2-Methylindole

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Compound of Interest

Compound Name: 2-Methylindole

Cat. No.: B041428

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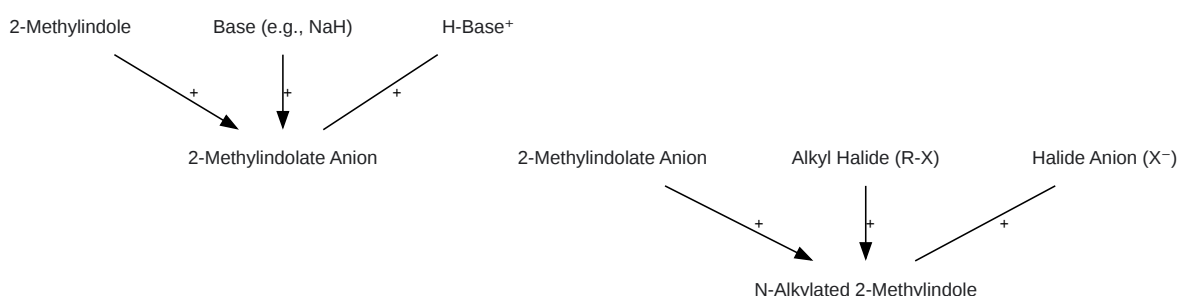
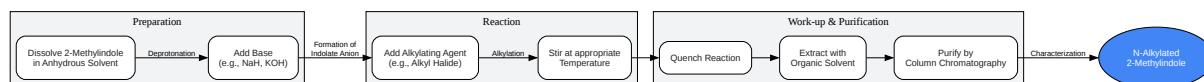
For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of the indole scaffold is a fundamental transformation in organic synthesis, crucial for the development of a vast array of pharmaceuticals and biologically active compounds. The nitrogen atom of the indole ring can be readily alkylated to introduce various substituents, significantly influencing the molecule's steric and electronic properties, and ultimately its biological activity. **2-Methylindole**, a common building block, undergoes N-alkylation to produce a diverse range of derivatives. This document provides detailed protocols for the N-alkylation of **2-methylindole**, focusing on classical and phase-transfer catalysis methods, supported by quantitative data and visual workflows.

Reaction Mechanism and Workflow

The N-alkylation of **2-methylindole** typically proceeds via an S_N2 mechanism. The indole nitrogen is first deprotonated by a base to form a nucleophilic indolate anion. This anion then attacks an alkylating agent, such as an alkyl halide, to form the N-alkylated product. The choice of base, solvent, and reaction conditions can significantly influence the regioselectivity between N-alkylation and C3-alkylation.



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